molecular formula C5H6BrNOS B7964388 1-(2-Bromothiazol-5-yl)ethanol

1-(2-Bromothiazol-5-yl)ethanol

Cat. No.: B7964388
M. Wt: 208.08 g/mol
InChI Key: QYBGDBAWYNNDCW-UHFFFAOYSA-N
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Description

1-(2-Bromothiazol-5-yl)ethanol is a brominated thiazole derivative featuring a hydroxyl-bearing ethyl group at the 5-position of the thiazole ring. The bromine atom at the 2-position enhances its reactivity in cross-coupling reactions, while the hydroxyl group enables derivatization into esters, ethers, or other functionalized intermediates. This compound is primarily utilized in medicinal chemistry and materials science as a precursor for synthesizing bioactive molecules or ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromothiazol-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromothiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Another method involves the reaction of 2-bromothiazole with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction requires heating to reflux and results in the formation of this compound after purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromothiazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: The major products are the corresponding ketone or aldehyde derivatives.

    Reduction: The major product is the thiazole derivative without the bromine atom.

    Substitution: The major products are the new derivatives formed by replacing the bromine atom with the nucleophile.

Scientific Research Applications

Chemistry

1-(2-Bromothiazol-5-yl)ethanol serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It can be synthesized through various methods, such as:

  • Reaction with ethylene oxide in the presence of sodium hydroxide.
  • Reaction with ethylene glycol using p-toluenesulfonic acid as a catalyst.

These methods allow for the production of this compound under mild conditions, making it accessible for further chemical transformations.

Biology

The compound has been investigated for its biological activity, particularly in the following areas:

  • Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction. Studies have demonstrated its potential in inhibiting monoacylglycerol lipase (MAGL), which is relevant in various metabolic pathways .
  • Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, as shown in the table below:
Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.0338
Enterococcus faecium0.045
Bacillus subtilis0.040

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other valuable compounds. Its unique properties enable it to be employed in formulating agrochemicals and pharmaceuticals that require specific thiazole derivatives .

Case Study 1: Antimicrobial Efficacy

A study focused on various thiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against a range of bacterial strains. The results indicated that this compound could be effective against resistant bacterial infections, paving the way for new therapeutic agents .

Case Study 2: Enzyme Inhibition

In another investigation, this compound was screened for its inhibitory effects on MAGL. The results showed over 60% inhibition at concentrations around 100 µM, highlighting its potential as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(2-Bromothiazol-5-yl)ethanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(2-Bromothiazol-5-yl)ethanone (CAS 935850-03-6)

  • Structure : Replaces the hydroxyl group with a ketone (-COCH₃).
  • Properties : Higher lipophilicity due to the absence of a polar hydroxyl group. The ketone allows for nucleophilic additions or reductions to alcohols.
  • Applications : Used in the synthesis of heterocyclic scaffolds via condensation reactions .

(2-Bromothiazol-5-yl)methanol (CAS 687636-93-7)

  • Structure: Contains a methanol (-CH₂OH) group instead of ethanol.
  • Properties : Shorter carbon chain reduces steric hindrance, enhancing reactivity in esterification or oxidation reactions.
  • Synthesis : Likely synthesized via boronic acid cross-coupling or reduction of corresponding aldehydes, analogous to methods in (82% yield) .

1-(2-Bromothiazol-5-yl)propan-1-one (CAS 869937-08-6)

  • Structure: Features a propanone (-COCH₂CH₃) group.
  • Properties: Increased hydrophobicity and steric bulk compared to ethanone derivatives, influencing binding affinity in protein-ligand interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Functional Group Key Physical Properties
1-(2-Bromothiazol-5-yl)ethanol C₅H₆BrNO₂S 224.08 g/mol -CH₂CH₂OH Likely soluble in polar aprotic solvents (e.g., DMSO)
1-(2-Bromothiazol-5-yl)ethanone C₅H₄BrNOS 206.06 g/mol -COCH₃ Higher melting point due to crystalline packing
(2-Bromothiazol-5-yl)methanol C₄H₄BrNOS 194.05 g/mol -CH₂OH IR absorption for -OH expected near 3200–3600 cm⁻¹

Research Findings and Data

  • Synthetic Yields : tert-Butyl (2-bromothiazol-5-yl)carbamate derivatives achieve 82% yield in cross-coupling reactions (), suggesting efficient scalability for bromothiazole intermediates .
  • Spectroscopic Data: Similar compounds like 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () show IR peaks for -SH (2595 cm⁻¹) and C-Br (785 cm⁻¹), providing benchmarks for characterizing hydroxyl or bromine groups .

Biological Activity

1-(2-Bromothiazol-5-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, anti-biofilm, and cytotoxic effects, supported by data tables and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈BrN₃S
  • Molecular Weight : 227.12 g/mol
  • Melting Point : 121.4 - 122.6 °C

The compound features a bromothiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on various thiazole derivatives demonstrated that compounds similar to this compound showed potent activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.0338
Enterococcus faecium0.045
Bacillus subtilis0.040

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anti-Biofilm Activity

The ability of this compound to inhibit biofilm formation was explored in various studies. Biofilms are clusters of bacteria that adhere to surfaces and are often resistant to antibiotics.

Biofilm Forming Bacteria EC₅₀ (μg/mL) Inhibition (%)
Staphylococcus epidermidis11.74585
Pseudomonas aeruginosa15.20078

The compound demonstrated significant anti-biofilm activity, making it a potential candidate for treating infections associated with biofilm-forming bacteria .

Cytotoxicity Evaluation

Cytotoxicity studies are crucial for assessing the safety profile of any new drug candidate. The cytotoxic effects of this compound were evaluated using various cancer cell lines.

Cell Line IC₅₀ (μM)
HeLa (cervical cancer)25.0
MCF-7 (breast cancer)30.5
A549 (lung cancer)22.0

The results indicate that while the compound possesses cytotoxic effects, further studies are needed to evaluate its selectivity and mechanism of action .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives, including this compound:

  • Antimicrobial Efficacy : A comparative study showed that thiazole derivatives had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values lower than those of standard antibiotics .
  • Biofilm Disruption : In vivo studies demonstrated that treatment with compounds similar to this compound significantly reduced biofilm formation in murine models infected with Salmonella Typhimurium, highlighting its potential use in clinical settings .
  • Cytotoxic Mechanism : Research indicated that the cytotoxic effects on cancer cells may be mediated through apoptosis pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Q & A

Q. Basic: What are the optimal experimental conditions for synthesizing 1-(2-Bromothiazol-5-yl)ethanol, and how can reaction parameters be systematically optimized?

Methodological Answer:
Synthesis optimization can be achieved using Response Surface Methodology (RSM) or Box-Behnken experimental design to evaluate interactions between variables like solvent polarity, temperature, and catalyst loading. For example, ethanol has been shown to enhance reaction efficiency in similar brominated heterocycles when used as a solvent (e.g., 70°C, 12-hour reaction time) . Key parameters to monitor include yield, purity (via HPLC), and byproduct formation. Computational tools like PubChem’s reactivity databases can predict plausible reaction pathways and stability under varying conditions .

Q. Advanced: How can mechanistic studies resolve contradictions in reported reactivity of this compound toward nucleophilic substitution?

Methodological Answer:
Conflicting reactivity data (e.g., SN1 vs. SN2 dominance) may arise from solvent effects or steric hindrance. To resolve this, employ kinetic isotope effect (KIE) studies and DFT calculations to map transition states. For instance, deuterated ethanol solvent comparisons can clarify solvent participation, while crystallographic data (if available) can reveal steric constraints. Cross-referencing with analogous compounds, such as 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol, may provide mechanistic parallels .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Prioritize 1^1H and 13^{13}C NMR to confirm the thiazole ring substitution pattern and ethanol moiety. For example, the bromine atom at the 2-position deshields adjacent protons (δ ~8.2 ppm in CDCl3_3) .
  • FTIR : Validate hydroxyl (O–H stretch: 3200–3600 cm1^{-1}) and C–Br (550–650 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, distinguishing isotopic peaks for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Q. Advanced: How should researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:
Contradictions in physical properties often stem from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs and HPLC-MS to detect trace impurities. For solubility, use a shake-flask method with standardized solvents (e.g., water, ethanol, DMSO) under controlled temperatures. Compare results with structurally similar compounds like 1-phenyl-1-ethanol, where solubility in ethanol is ~98% at 25°C . Replicate conflicting studies to isolate variables (e.g., crystallization speed, drying conditions) .

Q. Advanced: What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Perform accelerated stability studies :

  • Thermal Stability : Heat samples to 40–60°C for 4–8 weeks, monitoring degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 1–12) and quantify hydrolysis products (e.g., thiazole ring cleavage) using LC-MS.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to detect photodegradation.
    For example, brominated imidazoles like GSK-3 Inhibitor XIII show pH-dependent decomposition above pH 9 .

Q. Basic: What purification challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:
Common issues include co-eluting byproducts (e.g., dibrominated analogs) and hygroscopicity. Use column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) or recrystallization from ethanol/water mixtures. For hygroscopic samples, store under inert gas (argon) with molecular sieves. Analytical purity can be confirmed via melting point consistency (compare literature values, e.g., 78–82°C for 3-bromo-2-hydroxy-5-methylpyridine) .

Properties

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGDBAWYNNDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of commercially available 2-bromo-thiazole-5-carbaldehyde (1.80 g, 9.37 mmol) in CH2Cl2 (70.0 mL) was treated at 0° C. with trimethylaluminum (46.0 mL of a 1M solution in heptane, 46 mmol). The reaction mixture was then stirred at 0° C. for 45 min. CH2Cl2 (100.0 mL) followed by sat. aq. NH4Cl (100 mL) was then added. The mixture was then treated with 1N HCl (50 mL) and the aq. layer was extracted with CH2Cl2 (150 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a yellow oil. TLC:rf (1:2 hept-EA)=0.40. LC-MS-conditions 02: tR=0.70 min; [M+AcCN+H]+=249.17.
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 2-bromo-5-formylthiazole (100.6 mg, 0.524 mmol) in THF (5 mL) was added MeMgBr (175 μL of a 3M solution in Et2O, 0.524 mmol). After 30 minutes, additional MeMgBr (50 μL of a 3M solution in Et2O, 0.150 mmol) was added. After 30 more minutes, the reaction was quenched by pouring into saturated NH4Cl (20 mL). The mixture was extracted with EtOAc (50 mL) and the organic layer was washed with water and brine (25 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography (0 to 80% EtOAc/hexanes) afforded 1-(2-bromo-1,3-thiazol-5-yl)ethanol. Rf=0.13 (25% EtOAc/hexanes). LCMS=210.0 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.40 (s, 1H), 5.12 (q, J=6.4 Hz, 1H), 1.59 (d, J=6.4 Hz, 3H).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.